molecular formula C20H40BrO6P B1255364 alpha-Bromomethylene phosphonate

alpha-Bromomethylene phosphonate

Cat. No.: B1255364
M. Wt: 487.4 g/mol
InChI Key: HLVKVWDSLLFMSX-OYKVQYDMSA-N
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Description

Bromophosphonate analogue of lysophosphatidic acid (BrP-LPA) is a synthetic compound that mimics the structure and function of lysophosphatidic acid. Lysophosphatidic acid is a small glycerophospholipid that acts as a potent extracellular signaling molecule through at least six G protein-coupled receptors. BrP-LPA has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and viability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromophosphonate analogue of lysophosphatidic acid involves the introduction of a bromine atom into the phosphonate group of lysophosphatidic acid. This can be achieved through a series of chemical reactions, including bromination and phosphorylation. The reaction conditions typically involve the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of bromophosphonate analogue of lysophosphatidic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bromophosphonate analogue of lysophosphatidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Mechanism of Action

Bromophosphonate analogue of lysophosphatidic acid exerts its effects by acting as an antagonist of lysophosphatidic acid receptors. It inhibits the binding of lysophosphatidic acid to its receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, migration, and survival. The compound also inhibits autotaxin, an enzyme that produces lysophosphatidic acid, further reducing lysophosphatidic acid signaling .

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidic Acid: The natural ligand for lysophosphatidic acid receptors, involved in various physiological processes.

    Phosphonate Analogues: Other synthetic analogues of lysophosphatidic acid with different substituents on the phosphonate group.

Uniqueness

Bromophosphonate analogue of lysophosphatidic acid is unique due to its dual activity as both an autotaxin inhibitor and a pan-lysophosphatidic acid receptor antagonist. This dual activity enhances its therapeutic potential by simultaneously reducing lysophosphatidic acid production and blocking its signaling pathways .

Properties

Molecular Formula

C20H40BrO6P

Molecular Weight

487.4 g/mol

IUPAC Name

[(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid

InChI

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19?/m0/s1

InChI Key

HLVKVWDSLLFMSX-OYKVQYDMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CC(P(=O)(O)O)Br)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O

Synonyms

omophosphonate-lysophosphatidic acid
Brp-LPA

Origin of Product

United States

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